4,4'-Thiobis(6-tert-butyl-m-cresol)

Description

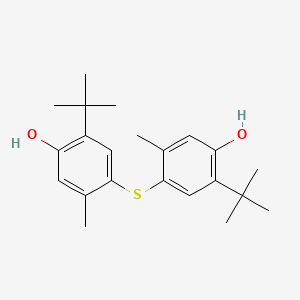

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2S/c1-13-9-17(23)15(21(3,4)5)11-19(13)25-20-12-16(22(6,7)8)18(24)10-14(20)2/h9-12,23-24H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIQYSLFEXIOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2S | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57062-46-1 | |

| Record name | Phenol, 4,4′-thiobis[2-(1,1-dimethylethyl)-5-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57062-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021341 | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-thiobis(6-tert-butyl-m-cresol) appears as white or light gray to tan powder. (NTP, 1992), Dry Powder; Pellets or Large Crystals, Light-gray to tan powder with a slightly aromatic odor; [NIOSH], Light-gray to tan powder with a slightly aromatic odor. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4,4'-thiobis[2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Santonox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/769 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

420 °F (NTP, 1992), 420 °F | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Santonox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/769 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), VERY SOL IN METHANOL (79%); SOL IN ACETONE (20%); SLIGHTLY SOL IN BENZENE (5%); VERY SLIGHTLY SOL IN WATER (0.08%), 0.08% | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SANTONOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.10 | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/769 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

6.3e-07 mmHg at 158 °F (NTP, 1992), 0.0000006 mmHg | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/769 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

LIGHT GREY POWDER, FINE WHITE CRYSTALS, Light gray to tan powder. | |

CAS No. |

96-69-5, 57062-46-1 | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4′-Thiobis(3-methyl-6-tert-butylphenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Santonox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-thiobis(2-(1,1-dimethylethyl)-5-methyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057062461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Santox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-thiobis[2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-di-tert-butyl-4,4'-thiodi-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-THIOBIS(2-TERT-BUTYL-5-METHYLPHENOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CA5G9822V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SANTONOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/769 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Cresol, 4,4'-thiobis(6-tert-butyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GP3010B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

302 °F (NTP, 1992), 150 °C, SANTONOX R MELTING POINT: 161 °C, 302 °F | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SANTONOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/769 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

In-Depth Technical Guide: 4,4'-Thiobis(6-tert-butyl-m-cresol) (CAS 96-69-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and mechanistic insights into 4,4'-Thiobis(6-tert-butyl-m-cresol), CAS 96-69-5. This phenolic antioxidant is widely utilized in various industrial applications for its stabilizing properties. However, recent studies have highlighted its potential as an endocrine disruptor, necessitating a deeper understanding of its chemical and biological characteristics. This document consolidates key data on its physicochemical properties, provides detailed experimental methodologies for its synthesis and analysis, and visualizes its antioxidant and potential endocrine-disrupting pathways. All quantitative data are summarized in structured tables for ease of reference.

Physicochemical Properties

4,4'-Thiobis(6-tert-butyl-m-cresol) is a synthetic phenolic antioxidant.[1] It typically appears as a white to light gray or tan powder with a slightly aromatic odor.[2][3]

Table 1: General and Physicochemical Properties of 4,4'-Thiobis(6-tert-butyl-m-cresol)

| Property | Value | Reference(s) |

| CAS Number | 96-69-5 | [1] |

| Molecular Formula | C22H30O2S | [4] |

| Molecular Weight | 358.54 g/mol | [4] |

| Appearance | White to light gray or tan powder | [2][3] |

| Odor | Slightly aromatic | [2] |

| Melting Point | 160-164 °C | [1] |

| Boiling Point | ~475.6 °C (estimated) | [5] |

| Density | 1.1 g/cm³ at 20 °C | [6] |

| Vapor Pressure | < 0.001 Pa at 20 °C | [6] |

| Flash Point | 215 °C | [5] |

| Water Solubility | < 0.01 g/100 mL at 18 °C | [5] |

| Solubility in Organic Solvents | Soluble in chloroform, acetone, toluene, and slightly soluble in DMSO and methanol. | [1][6] |

| log Kow (Octanol-Water Partition Coefficient) | ~8.2 | [1] |

Spectral Data

The structural identity of 4,4'-Thiobis(6-tert-butyl-m-cresol) is confirmed through various spectroscopic techniques.

Table 2: Spectral Data Summary for 4,4'-Thiobis(6-tert-butyl-m-cresol)

| Technique | Key Data Points | Reference(s) |

| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ at m/z 359.2. | [7] |

| ¹H NMR | Signals corresponding to tert-butyl protons (δ ~1.4 ppm), methyl protons (δ ~2.2 ppm), aromatic protons (δ ~7.0-7.3 ppm), and hydroxyl protons. | [8] (general reference for similar structures) |

| ¹³C NMR | Signals for aliphatic and aromatic carbons. | [8] |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching (~3600 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-S stretching. | [9] |

Experimental Protocols

Synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol)

A common synthetic route involves the reaction of 2-tert-butyl-5-methylphenol with a sulfur-donating agent. The following is a generalized protocol based on patented synthesis methods.[7]

Materials:

-

2-tert-butyl-5-methylphenol

-

Sulfur dichloride (SCl₂) or an equivalent sulfur source

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Inert gas (e.g., Nitrogen, Argon)

-

Aqueous sodium hydroxide (B78521) solution

-

Hydrochloric acid

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a reaction vessel purged with an inert gas, dissolve 2-tert-butyl-5-methylphenol in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add sulfur dichloride to the cooled solution under constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by carefully adding water.

-

Separate the organic layer. Wash the organic layer sequentially with a dilute hydrochloric acid solution, water, and a dilute sodium hydroxide solution to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 4,4'-Thiobis(6-tert-butyl-m-cresol).[10]

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol).

Purification by Recrystallization

Recrystallization is a critical step to achieve high purity of the final product.

Procedure:

-

Dissolve the crude 4,4'-Thiobis(6-tert-butyl-m-cresol) in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath to further cool the solution.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

Analytical Methods

A reverse-phase HPLC method can be used for the analysis of 4,4'-Thiobis(6-tert-butyl-m-cresol).[2]

Table 3: HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v) with 0.1% phosphoric acid or formic acid for MS compatibility. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled at 25-30 °C |

GC-MS is suitable for the identification and quantification of 4,4'-Thiobis(6-tert-butyl-m-cresol).

Table 4: GC-MS Method Parameters

| Parameter | Recommended Conditions |

| Column | Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 10-15 °C/min, hold for 5-10 min. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 m/z |

Mechanism of Action

Antioxidant Activity

As a hindered phenolic antioxidant, 4,4'-Thiobis(6-tert-butyl-m-cresol) functions by scavenging free radicals, thereby interrupting the chain reactions of oxidation. The antioxidant mechanism primarily involves hydrogen atom transfer (HAT).[3][11]

Free Radical Scavenging Pathway

Caption: The hydrogen atom transfer (HAT) mechanism of phenolic antioxidants.

The phenolic hydroxyl group donates a hydrogen atom to a peroxyl radical (ROO•), neutralizing it and forming a stable hydroperoxide (ROOH). This process generates a phenoxyl radical (ArO•) which is stabilized by resonance and the steric hindrance provided by the tert-butyl groups, preventing it from initiating new oxidation chains.

Endocrine Disruption

Recent research has indicated that 4,4'-Thiobis(6-tert-butyl-m-cresol) may act as an endocrine-disrupting chemical (EDC), particularly by interfering with the thyroid hormone signaling pathway.[10][12] The precise mechanism is still under investigation, but it is hypothesized to involve interactions at various levels of the hypothalamic-pituitary-thyroid (HPT) axis.

Potential Thyroid Hormone Pathway Disruption

References

- 1. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 2. Separation of 4,4’-Thiobis(6-tert-butyl-m-cresol) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5 [chemicalbook.com]

- 6. 4,4’-Thiobis(6-tert-butyl-m-cresol) | SIELC Technologies [sielc.com]

- 7. CN113200893A - Synthesis method of 4, 4' -thiobis (6-tert-butyl-3-methylphenol) - Google Patents [patents.google.com]

- 8. Synthesis Solutions | 96-69-5 | 4,4-Thiobis (6-Tert-Butyl-m-Cresol) distributor supplier | antioxidant in plastics and rubber industries [barentz-na.com]

- 9. 4,4'-THIOBIS(6-tert-BUTYL-m-CRESOL) - ACGIH [acgih.org]

- 10. spectrabase.com [spectrabase.com]

- 11. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Santonox | C22H30O2S | CID 7308 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of Antioxidant 300

An In-depth Technical Guide to Antioxidant 300

A Note on Nomenclature: The designation "Antioxidant 300" is ambiguous in the chemical industry and can refer to at least two distinct chemical entities. This guide provides a comprehensive overview of the physical and chemical properties of both commonly referenced compounds:

-

Distearyl thiodipropionate (DSTDP) : A secondary antioxidant.

-

4,4'-Thio-bis(3-methyl-6-tert-butylphenol) : A primary antioxidant.

This document is intended for researchers, scientists, and drug development professionals, providing detailed technical data, experimental protocols, and visualizations to facilitate a thorough understanding of these compounds.

Part 1: Distearyl thiodipropionate (DSTDP)

Distearyl thiodipropionate, also known as DSTDP, is a thioester antioxidant that functions as a peroxide scavenger. It is widely used as a secondary stabilizer in various polymers, including polyethylene (B3416737) and polypropylene, often in synergy with primary antioxidants.[1]

Physical and Chemical Properties of Distearyl thiodipropionate (DSTDP)

The quantitative physical and chemical properties of DSTDP are summarized in the table below.

| Property | Value | References |

| CAS Number | 693-36-7 | |

| Molecular Formula | C42H82O4S | [2] |

| Molecular Weight | 683.18 g/mol | |

| Appearance | White crystalline powder or flakes | |

| Melting Point | 63-69 °C | |

| Boiling Point | 250 °C at 1 mm Hg | [2] |

| Density | 1.027 g/cm³ at 25 °C | [2] |

| Vapor Pressure | 4.95 x 10⁻⁸ mm Hg at 20 °C | [2] |

| Solubility | Insoluble in water; Soluble in benzene (B151609) and toluene; Slightly soluble in chloroform. | [2][3] |

| Odor | Slight, characteristic |

Mechanism of Action

DSTDP functions as a secondary antioxidant by decomposing hydroperoxides (ROOH), which are formed during the auto-oxidation of organic materials.[1][4] This process prevents the cleavage of hydroperoxides into highly reactive and damaging alkoxy (RO•) and hydroxy (•OH) radicals.[1]

Caption: Simplified mechanism of DSTDP as a peroxide scavenger.

Experimental Protocols

The melting point of DSTDP can be determined using the capillary method.

-

Sample Preparation: A small amount of the dry, powdered DSTDP sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded as the melting range.

A qualitative assessment of solubility can be performed as follows:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, toluene, chloroform) are used.

-

Procedure: A small, measured amount of DSTDP (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated and observed for dissolution at room temperature. Gentle heating can be applied to assess solubility at elevated temperatures. The degree of solubility is recorded (e.g., soluble, slightly soluble, insoluble).

The effectiveness of DSTDP as a peroxide scavenger can be evaluated by measuring the peroxide value in an oil or polymer substrate over time.

-

Sample Preparation: Prepare samples of an oil or polymer with and without the addition of a known concentration of DSTDP.

-

Accelerated Aging: The samples are subjected to accelerated aging conditions (e.g., elevated temperature in an oven).

-

Peroxide Value Determination: At regular intervals, the peroxide value of the samples is determined by iodometric titration. This involves reacting the hydroperoxides with potassium iodide and titrating the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.

-

Analysis: A lower rate of increase in the peroxide value for the sample containing DSTDP compared to the control indicates its antioxidant activity.

Part 2: 4,4'-Thio-bis(3-methyl-6-tert-butylphenol)

This compound is a hindered phenolic antioxidant. The phenolic hydroxyl group is sterically hindered by the adjacent tert-butyl groups, which enhances its stability and effectiveness as a radical scavenger.[5]

Physical and Chemical Properties of 4,4'-Thio-bis(3-methyl-6-tert-butylphenol)

The quantitative physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 96-69-5 | [5] |

| Molecular Formula | C22H30O2S | [5] |

| Molecular Weight | 358.54 g/mol | [5] |

| Appearance | White to light gray crystalline powder | [6][7] |

| Melting Point | 160-165 °C | [7] |

| Boiling Point | 460.94 °C (estimate) | [7] |

| Density | 1.06-1.12 g/cm³ | [7] |

| Solubility | Insoluble in water; Soluble in methanol (B129727) and acetone. | [6][7] |

| pKa | 10.76 ± 0.36 (predicted) | [7] |

Mechanism of Action

As a primary antioxidant, 4,4'-Thio-bis(3-methyl-6-tert-butylphenol) functions by donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals (R•), thus terminating the auto-oxidation chain reaction.[8] The resulting antioxidant radical is stabilized by resonance and the steric hindrance of the tert-butyl groups, preventing it from initiating new radical chains.

Caption: General mechanism of a phenolic antioxidant as a radical scavenger.

Experimental Protocols

The melting point can be determined using the capillary method as described for DSTDP.

A qualitative assessment of solubility can be performed as described for DSTDP, using appropriate solvents such as water, methanol, and acetone.

The radical scavenging activity can be measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

-

Reagent Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). A standard solution of a known antioxidant (e.g., Trolox) is also prepared. A solution of DPPH in methanol is prepared.

-

Assay Procedure: In a 96-well plate, various concentrations of the test compound and the standard are added. The DPPH solution is then added to each well. A blank containing only the solvent and DPPH is also prepared.

-

Incubation and Measurement: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance is then measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can then be determined.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of an antioxidant.

Caption: General experimental workflow for antioxidant characterization.

References

- 1. nbinno.com [nbinno.com]

- 2. Distearyl Thiodipropionate | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Distearyl thiodipropionate - CD Formulation [formulationbio.com]

- 4. innospk.com [innospk.com]

- 5. CAS 96-69-5: 4,4′-Thiobis(3-methyl-6-tert-butylphenol) [cymitquimica.com]

- 6. Buy 4,4'-Thiodi(3-methyl-6-tert-butylphenol) | 2664-38-2 | >98% [smolecule.com]

- 7. 4,4'-Thiobis(6-tert-butyl-m-cresol) CAS#: 96-69-5 [m.chemicalbook.com]

- 8. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to 4,4'-Thiobis(6-tert-butyl-m-cresol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and functional characteristics of 4,4'-Thiobis(6-tert-butyl-m-cresol) (B1682629), a sterically hindered phenolic antioxidant. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound. It includes key identifiers, tabulated quantitative data, a summary of its dual-action antioxidant mechanism, and representative experimental workflows.

Introduction

4,4'-Thiobis(6-tert-butyl-m-cresol), also known by various trade names such as Santonox R, is a high-performance antioxidant widely utilized in the stabilization of polymers, rubbers, and other organic materials susceptible to oxidative degradation.[1][2] Its unique molecular architecture, featuring two sterically hindered phenolic moieties linked by a thioether bridge, confers a potent dual-action antioxidant capability. This involves both primary radical scavenging and secondary peroxide decomposition, making it a highly effective stabilizer.[3] This guide delves into the core technical aspects of this molecule, providing a valuable resource for its application and study.

Molecular Structure and Identification

The molecular structure of 4,4'-Thiobis(6-tert-butyl-m-cresol) is characterized by two 2-tert-butyl-5-methylphenol units linked at the 4-position by a sulfur atom.

| Identifier | Value |

| Chemical Formula | C22H30O2S[4] |

| Molecular Weight | 358.54 g/mol [4] |

| CAS Number | 96-69-5[4] |

| Canonical SMILES | CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O[5] |

| InChI Key | HXIQYSLFEXIOAV-UHFFFAOYSA-N[6] |

| Synonyms | Bis(5-tert-butyl-4-hydroxy-2-methylphenyl) Sulfide, Santonox, Antioxidant 300[4][7] |

Physicochemical Properties

A summary of the key physicochemical properties of 4,4'-Thiobis(6-tert-butyl-m-cresol) is presented in the table below.

| Property | Value | Reference |

| Appearance | White to light gray or tan powder | [8] |

| Odor | Slightly aromatic | [8] |

| Melting Point | 160-164 °C | [4] |

| Boiling Point | 475.6 °C at 760 mmHg | [9] |

| Flash Point | 215 °C | [9] |

| Density | 1.1 g/cm³ at 20 °C | [10] |

| Solubility | Insoluble in water; soluble in organic solvents like acetone, benzene, and ethanol (B145695). | [8] |

| Vapor Pressure | 6.3 x 10⁻⁷ mmHg at 158 °F | [8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4,4'-Thiobis(6-tert-butyl-m-cresol).

| Spectroscopy | Data Availability |

| ¹H NMR | Spectra available in chemical databases.[6] |

| ¹³C NMR | Spectra available in chemical databases. |

| Infrared (IR) | Spectra available in chemical databases.[11] |

| Mass Spectrometry (MS) | Mass spectral data available, with a monoisotopic mass of 358.19666 Da.[5][12] |

Mechanism of Action: A Dual Antioxidant Role

4,4'-Thiobis(6-tert-butyl-m-cresol) functions as a multifunctional antioxidant through two primary mechanisms:

-

Primary Antioxidant (Radical Scavenging): The sterically hindered phenolic hydroxyl groups can donate a hydrogen atom to reactive free radicals (R• or ROO•), thereby neutralizing them and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the ortho-tert-butyl groups, preventing it from initiating further oxidation.[3]

-

Secondary Antioxidant (Peroxide Decomposition): The thioether linkage can decompose hydroperoxides (ROOH) into non-radical, stable products. This synergistic action removes peroxides that could otherwise decompose to form new radicals, thus providing long-term stability.[3]

Caption: Dual antioxidant mechanism of 4,4'-Thiobis(6-tert-butyl-m-cresol).

Experimental Protocols

Representative Synthesis Workflow

While various proprietary methods exist, a general synthesis approach for 4,4'-Thiobis(6-tert-butyl-m-cresol) involves the reaction of 2-tert-butyl-5-methylphenol with a sulfur-donating agent. A patented method describes the following general steps.[12]

Caption: Representative synthesis workflow.

A specific patented synthesis method involves the following steps:

-

Reaction Setup: 2-tert-butyl-5-methylphenol, a silver salt, and iodine are reacted in a non-organic solvent in a reaction kettle under light-tight conditions.[12]

-

Filtration and Washing: The reaction product is filtered, and the filtrate is washed with water. The organic phase is then dried.[12]

-

Final Reaction: Copper, thiourea, and an alkali are added to the organic phase and reacted to yield 4,4'-Thiobis(6-tert-butyl-3-methylphenol).[12]

-

Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol to yield the final product with high purity.[12]

Antioxidant Activity Assays

The antioxidant activity of 4,4'-Thiobis(6-tert-butyl-m-cresol) can be evaluated using various established in vitro assays. The following are general protocols for two common methods.

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.

Protocol:

-

Prepare a stock solution of 4,4'-Thiobis(6-tert-butyl-m-cresol) in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a solution of DPPH in the same solvent.

-

In a 96-well plate, add a specific volume of each dilution of the test compound.

-

Add a specific volume of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of 4,4'-Thiobis(6-tert-butyl-m-cresol) and a series of dilutions.

-

Add a small volume of each dilution of the test compound to a cuvette or 96-well plate.

-

Add a larger volume of the diluted ABTS•+ solution and mix.

-

After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition of the ABTS•+ radical.

Safety and Toxicology

4,4'-Thiobis(6-tert-butyl-m-cresol) is generally considered to have low acute toxicity. However, it can be a skin irritant and may cause allergic contact dermatitis in sensitive individuals.[13] Studies have also investigated its potential for developmental toxicity in amphibians.[13] It is important to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.

Applications

The primary application of 4,4'-Thiobis(6-tert-butyl-m-cresol) is as an antioxidant and stabilizer in a wide range of materials, including:

Its high efficiency and low volatility make it suitable for demanding applications where long-term stability is required.

Conclusion

4,4'-Thiobis(6-tert-butyl-m-cresol) is a highly effective, multifunctional antioxidant with a well-defined molecular structure and a dual mechanism of action. Its ability to both scavenge free radicals and decompose peroxides makes it a valuable tool for protecting a wide array of materials from oxidative degradation. This technical guide provides essential data and procedural outlines to support its application and further research in various scientific and industrial fields.

References

- 1. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]

- 2. Decomposition of hydrogen peroxide and organic compounds in the presence of dissolved iron and ferrihydrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. proakademia.eu [proakademia.eu]

- 4. 4,4'-Thiobis(6-tert-butyl-m-cresol) | 96-69-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. PubChemLite - 4,4'-thiobis(6-tert-butyl-m-cresol) (C22H30O2S) [pubchemlite.lcsb.uni.lu]

- 6. 4,4'-Thiobis(6-tert-butyl-m-cresol)(96-69-5) 1H NMR spectrum [chemicalbook.com]

- 7. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,4’-Thiobis(6-tert-butyl-m-cresol) | SIELC Technologies [sielc.com]

- 9. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. CN113200893A - Synthesis method of 4, 4' -thiobis (6-tert-butyl-3-methylphenol) - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. portal.research.lu.se [portal.research.lu.se]

Synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Thiobis(6-tert-butyl-m-cresol), a potent antioxidant also known as Antioxidant 300, is a crucial additive in various industries, including plastics and rubber, to prevent oxidative degradation. This technical guide provides an in-depth overview of the primary synthesis routes for this compound. It details both the traditional synthesis methodology, which employs sulfur dichloride, and a more modern, safer route that avoids hazardous reagents. This document presents detailed experimental protocols, a comparative analysis of quantitative data, and a visual representation of the synthesis pathways to aid researchers and professionals in the field.

Introduction

4,4'-Thiobis(6-tert-butyl-m-cresol) is a non-staining, highly efficient phenolic antioxidant. Its molecular structure, featuring two sterically hindered phenolic moieties linked by a sulfur atom, allows it to effectively scavenge free radicals and inhibit oxidation processes. The synthesis of this compound is of significant interest for industrial applications where the longevity and stability of materials are critical. This guide explores two main synthetic approaches, highlighting their respective chemical principles, advantages, and drawbacks.

Synthesis Routes

There are two primary methods for the synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol). The traditional route involves the direct reaction of 2-tert-butyl-5-methylphenol with sulfur dichloride. A more recent, patented method offers a safer alternative by avoiding the use of highly corrosive and hazardous reagents.

Traditional Synthesis via Sulfur Dichloride

This method is based on the electrophilic substitution reaction where 2-tert-butyl-5-methylphenol is condensed with sulfur dichloride. The reaction typically produces the desired product along with hydrogen chloride as a byproduct. While effective, this route poses significant safety and environmental challenges due to the use of chlorine and sulfur dichloride, both of which are highly irritating and corrosive. The hydrogen chloride gas generated can also lead to equipment corrosion.

Modern Synthesis via a Two-Step Halogenation and Thiolation

A newer, patented approach circumvents the hazards associated with the traditional method. This synthesis proceeds in two main steps. Initially, 2-tert-butyl-5-methylphenol undergoes a reaction with a silver salt and iodine to form an intermediate. This intermediate is then reacted with a sulfur source, such as thiourea, in the presence of a copper catalyst and a base to yield the final product. This method is characterized by its milder reaction conditions and the avoidance of toxic gases.

Comparative Data

The following table summarizes the key quantitative data for the two synthesis routes, allowing for a direct comparison of their efficiency and the quality of the final product.

| Parameter | Traditional Method (Sulfur Dichloride) | Modern Method (Patented) |

| Starting Material | 2-tert-butyl-5-methylphenol | 2-tert-butyl-5-methylphenol |

| Key Reagents | Sulfur dichloride | Silver salt, Iodine, Copper, Thiourea, Alkali |

| Crude Yield | ~85% (can be >90% with modifications)[1] | 90-91%[1] |

| Purity | Not explicitly stated | 98.2-98.6%[1] |

| Melting Point | Not explicitly stated | 161-162 °C[1] |

| Key Byproducts | Hydrogen chloride | Silver iodide, Acidic liquor |

| Safety Concerns | Use of corrosive and toxic chlorine and sulfur dichloride; evolution of HCl gas[1] | Avoids highly toxic gases; byproducts are easier to handle and recycle[1] |

Experimental Protocols

Protocol for Traditional Synthesis (Representative)

Materials:

-

2-tert-butyl-5-methylphenol

-

Sulfur dichloride

-

An inert solvent (e.g., a saturated aliphatic hydrocarbon)

-

Ammonia (B1221849) gas (for modified procedure)

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber, dissolve 2-tert-butyl-5-methylphenol in an inert solvent.

-

Cool the solution to 0-5 °C.

-

Slowly add a stoichiometric amount of sulfur dichloride to the cooled solution while stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

To neutralize the generated hydrogen chloride, ammonia gas can be bubbled through the reaction mixture, leading to the precipitation of ammonium (B1175870) chloride.[1]

-

Filter the reaction mixture to remove any solids.

-

Wash the organic phase with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or hexane) to yield pure 4,4'-Thiobis(6-tert-butyl-m-cresol).

Protocol for Modern Synthesis

This protocol is based on examples provided in the patent literature.[1]

Step 1: Synthesis of the Intermediate

Materials:

-

2-tert-butyl-5-methylphenol (1.0 mol, 164.2 g)

-

Silver trifluoroacetate (B77799) (1.0 mol, 220.9 g)

-

Iodine (1.0 mol, 253.8 g)

-

Chloroform (0.8 L)

Procedure:

-

To a reaction vessel protected from light, add 2-tert-butyl-5-methylphenol, silver trifluoroacetate, iodine, and chloroform.

-

Stir the mixture at room temperature. The disappearance of the iodine color and the formation of a silver iodide precipitate indicate the progress of the reaction.

-

After the reaction is complete, filter the mixture to remove the silver iodide precipitate.

-

Wash the filtrate with water.

-

Dry the organic phase over anhydrous magnesium sulfate. The resulting solution contains the intermediate and is used directly in the next step.

Step 2: Synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol)

Materials:

-

Organic phase from Step 1

-

Copper powder

-

Thiourea

-

An alkali (e.g., a suitable amine base)

Procedure:

-

To the dried organic phase from the previous step, add copper powder, thiourea, and the alkali.

-

Heat the mixture to reflux and maintain for several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the copper catalyst.

-

Wash the organic phase with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by evaporation under reduced pressure.

-

Recrystallize the resulting solid from ethanol to obtain pure 4,4'-Thiobis(6-tert-butyl-m-cresol).[1]

Synthesis Workflow

The following diagrams illustrate the two primary synthesis routes for 4,4'-Thiobis(6-tert-butyl-m-cresol).

Caption: Comparative workflow of traditional and modern synthesis routes.

Conclusion

The synthesis of 4,4'-Thiobis(6-tert-butyl-m-cresol) can be achieved through two distinct pathways. The traditional method, while straightforward, involves hazardous materials and byproducts that necessitate stringent safety precautions and environmental controls. In contrast, the modern, patented route offers a safer and more environmentally friendly alternative with comparable or even superior yields and purity. For researchers and drug development professionals, the choice of synthesis route will likely depend on factors such as available equipment, safety protocols, and environmental considerations. The modern approach represents a significant advancement in the sustainable production of this important antioxidant.

References

An In-depth Technical Guide to the Antioxidant Mechanism of 4,4'-Thiobis(6-tert-butyl-m-cresol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Thiobis(6-tert-butyl-m-cresol), a synthetic phenolic antioxidant, is widely utilized in various industries to prevent oxidative degradation.[1] Its efficacy stems from a dual-action mechanism involving primary radical scavenging and secondary peroxide decomposition. This technical guide elucidates the core antioxidant mechanisms of 4,4'-Thiobis(6-tert-butyl-m-cresol), detailing the reaction pathways and providing an overview of the experimental protocols used to evaluate its antioxidant capacity. While specific quantitative data for this particular molecule is limited in publicly accessible literature, this guide also discusses the antioxidant properties of structurally related thiobisphenols to provide a comprehensive understanding.

Introduction

4,4'-Thiobis(6-tert-butyl-m-cresol), also known as Antioxidant 300, is a sulfur-containing hindered phenolic antioxidant.[1] Its molecular structure, featuring two sterically hindered phenolic rings linked by a thioether bridge, is key to its potent antioxidant activity.[1][2] This compound is employed as a stabilizer in materials such as polyethylene (B3416737) and polypropylene (B1209903) to inhibit oxidative degradation initiated by factors like heat and light.[3] The presence of bulky tert-butyl groups at the ortho positions to the hydroxyl groups enhances the stability of the resulting phenoxyl radical, a critical feature for effective radical scavenging.[4]

Core Antioxidant Mechanisms

The antioxidant action of 4,4'-Thiobis(6-tert-butyl-m-cresol) is multifaceted, primarily involving two synergistic pathways: primary antioxidant activity through radical scavenging and secondary antioxidant activity via peroxide decomposition.

Primary Antioxidant Mechanism: Radical Scavenging

The principal antioxidant mechanism is the donation of a hydrogen atom from its phenolic hydroxyl (-OH) groups to neutralize highly reactive free radicals (R•), such as peroxyl (ROO•) and alkoxyl (RO•) radicals. This action terminates the radical chain reaction of oxidation.[2]

The process can be summarized as follows:

-

Initiation: A substrate (RH) is attacked by an initiator, forming a free radical (R•).

-

Propagation: The free radical (R•) reacts with oxygen to form a peroxyl radical (ROO•), which can then abstract a hydrogen atom from another substrate molecule, propagating the chain reaction.

-

Termination by 4,4'-Thiobis(6-tert-butyl-m-cresol) (ArOH): The antioxidant donates a hydrogen atom to the peroxyl radical, forming a hydroperoxide and a stabilized antioxidant radical (ArO•).

ROO• + ArOH → ROOH + ArO•

The resulting phenoxyl radical (ArO•) is stabilized by two key features:

-

Steric Hindrance: The bulky tert-butyl groups ortho to the hydroxyl group physically obstruct the radical center, preventing it from initiating new oxidation chains.[4]

-

Electron Delocalization: The unpaired electron can be delocalized across the aromatic ring, further increasing its stability.

dot graph RadicalScavenging { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

// Nodes ROO [label="Peroxyl Radical (ROO•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant [label="4,4'-Thiobis(6-tert-butyl-m-cresol)\n(ArOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROOH [label="Hydroperoxide (ROOH)", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Radical [label="Stabilized Phenoxyl Radical (ArO•)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ROO -> ROOH [label=" H Atom Abstraction"]; Antioxidant -> Antioxidant_Radical [label=" H Atom Donation"]; } ondot

Secondary Antioxidant Mechanism: Peroxide Decomposition

The thioether bridge (-S-) in 4,4'-Thiobis(6-tert-butyl-m-cresol) provides a secondary antioxidant function by decomposing hydroperoxides (ROOH) into stable, non-radical products.[2] Hydroperoxides are unstable intermediates that can cleave to form more free radicals, thus propagating the oxidative cycle. The sulfur atom can be oxidized to sulfoxide (B87167) and then to sulfone, in the process of neutralizing these peroxides. This dual functionality makes thiobisphenols highly effective stabilizers.[2]

dot graph PeroxideDecomposition { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.6,4", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

// Nodes Thiobisphenol [label="4,4'-Thiobis(6-tert-butyl-m-cresol)\n(-S-)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROOH [label="Hydroperoxide (ROOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidized_Sulfur [label="Oxidized Sulfur Species\n(-SO-, -SO2-)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stable_Products [label="Stable, Non-Radical Products", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Thiobisphenol -> Oxidized_Sulfur [label=" Oxidation"]; ROOH -> Stable_Products [label=" Reduction"]; } ondot

Quantitative Antioxidant Activity

Table 1: Comparative IC50 Values of Phenolic Antioxidants in DPPH and ABTS Assays

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |

| Butylated Hydroxytoluene (BHT) | >100 | 2.8 | [5] |

| Propyl Gallate | 2.9 | 1.9 | [5] |

| Ascorbic Acid | 4.97 | - | [6] |

| Trolox | - | 2.34 | [6] |

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols for Antioxidant Activity Assessment

The antioxidant activity of compounds like 4,4'-Thiobis(6-tert-butyl-m-cresol) is typically assessed using in vitro assays that measure their ability to scavenge stable free radicals or reduce metal ions. The following are detailed methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of a hydrogen-donating antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.

-

Reagents and Equipment:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compound solutions at various concentrations

-

Standard antioxidant solution (e.g., Trolox, Ascorbic Acid)

-

Methanol (or other suitable solvent)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and a standard antioxidant in a suitable solvent.

-

Add a specific volume of the test compound or standard solution to the wells of a 96-well plate.

-

Add an equal volume of the DPPH solution to each well.

-

Prepare a control well containing the solvent and DPPH solution, and a blank well with only the solvent.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

dot graph DPPH_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="7.6,6", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Samples [label="Prepare Sample and\nStandard Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_to_Plate [label="Add Samples/Standards\nto 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_DPPH [label="Add DPPH Solution\nto all wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate in Dark\n(e.g., 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure_Abs [label="Measure Absorbance\nat 517 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate % Inhibition\nand IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prep_Samples; Prep_Samples -> Add_to_Plate; Add_to_Plate -> Add_DPPH; Add_DPPH -> Incubate; Incubate -> Measure_Abs; Measure_Abs -> Calculate; Calculate -> End; } ondot

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance at approximately 734 nm is measured.

-

Reagents and Equipment:

-

ABTS stock solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Test compound solutions at various concentrations

-

Standard antioxidant solution (e.g., Trolox)

-

Methanol or phosphate-buffered saline (PBS)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ working solution with a suitable solvent to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and a standard antioxidant.

-

Add a small volume of the test compound or standard solution to the wells of a 96-well plate.

-

Add a larger volume of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance of each well at 734 nm.

-

-

Data Analysis: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

dot graph ABTS_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="7.6,6", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_ABTS [label="Prepare ABTS•+\nWorking Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Samples [label="Prepare Sample and\nStandard Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_to_Plate [label="Add Samples/Standards\nto 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_ABTS_Solution [label="Add Diluted ABTS•+\nSolution to all wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at Room Temp\n(e.g., 6 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Measure_Abs [label="Measure Absorbance\nat 734 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate % Inhibition\nand IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prep_ABTS; Prep_ABTS -> Add_ABTS_Solution; Start -> Prep_Samples; Prep_Samples -> Add_to_Plate; Add_to_Plate -> Add_ABTS_Solution; Add_ABTS_Solution -> Incubate; Incubate -> Measure_Abs; Measure_Abs -> Calculate; Calculate -> End; } ondot

Conclusion